molecular formula C12H19N3O B1470389 3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol CAS No. 2098019-20-4

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Cat. No. B1470389
CAS RN: 2098019-20-4
M. Wt: 221.3 g/mol
InChI Key: QLLKYJINYRZTKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The exact structure of the compound, including the positions of the cyclopropyl, piperidin-4-ylmethyl, and hydroxyl groups on the pyrazole ring, could not be determined from the available information.

Scientific Research Applications

Synthetic Chemistry and Drug Design

The compound serves as a versatile intermediate in synthetic chemistry, particularly in the design of new pharmaceutical agents. Its structure allows for the introduction of various substituents, which can lead to the development of novel drugs with potential therapeutic applications .

Biological Significance in Medicinal Chemistry

As a part of bicyclic [6 + 6] systems like pyrimido[4,5-d]pyrimidines, this compound may exhibit significant biological activities. These activities are crucial in medicinal chemistry for the creation of compounds with potential benefits in treating diseases .

Antiviral Research

Derivatives of this compound could be synthesized and tested for antiviral properties. The structural flexibility allows for modifications that can target specific viral enzymes or replication mechanisms .

Anti-inflammatory Applications

The compound’s framework can be utilized to develop anti-inflammatory agents. By modifying the core structure, researchers can synthesize derivatives that may inhibit key inflammatory pathways or cytokines .

Cancer Therapeutics

The unique structure of this compound makes it a candidate for the development of anticancer drugs. It can be used to create molecules that interfere with cancer cell signaling or proliferation .

Neuropharmacology

Given its piperidine component, the compound could influence neurological pathways and receptors. This makes it a potential starting point for the development of drugs targeting neurological disorders.

properties

IUPAC Name

5-cyclopropyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c16-12-7-11(10-1-2-10)14-15(12)8-9-3-5-13-6-4-9/h7,9-10,13-14H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLKYJINYRZTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(N2)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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